4H-1,3-Oxazin-4-one

Description

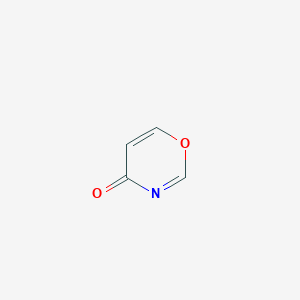

Structure

2D Structure

3D Structure

Properties

CAS No. |

91679-50-4 |

|---|---|

Molecular Formula |

C4H3NO2 |

Molecular Weight |

97.07 g/mol |

IUPAC Name |

1,3-oxazin-4-one |

InChI |

InChI=1S/C4H3NO2/c6-4-1-2-7-3-5-4/h1-3H |

InChI Key |

TZBHPYXJOJGKDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4h 1,3 Oxazin 4 One and Its Derivatives

Cyclization and Condensation-Based Approaches

Routes from Anthranilic Acids and their Derivatives

Anthranilic acids are readily available and versatile starting materials for the synthesis of 4H-1,3-oxazin-4-ones. Their inherent amino and carboxylic acid functionalities allow for a variety of cyclization strategies.

A one-pot method for synthesizing 2-alkyl and 2-aryl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters. nih.govmdpi.com This reaction can be performed under both thermal and microwave-assisted conditions, often catalyzed by an acid such as acetic acid. nih.govmdpi.com

Under thermal conditions, the reaction typically involves heating the anthranilic acid with an excess of the orthoester, with reaction times ranging from 4 to 48 hours. nih.gov Microwave irradiation has been shown to accelerate the process. nih.govasianpubs.org However, the success of the reaction and the nature of the product can be influenced by the electronic properties of the substituents on the anthranilic acid ring. Electron-donating groups generally favor the formation of the desired 4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones. nih.gov Conversely, electron-withdrawing groups can sometimes lead to the formation of the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one intermediate, where the final elimination of ethanol (B145695) does not occur. nih.gov

Table 1: Synthesis of 4H-Benzo[d] Current time information in Bangalore, IN.oxazin-4-ones via Acid-Catalyzed Cyclization with Orthoesters

| Anthranilic Acid Substituent | Orthoester | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| H | Triethyl orthoformate | Acetic acid, 100°C, 4h | 2-H-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 85 | nih.gov |

| 5-Methoxy | Triethyl orthoformate | Acetic acid, 100°C, 4h | 6-Methoxy-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 90 | nih.gov |

| 5-Nitro | Triethyl orthoformate | Acetic acid, 100°C, 24h | 2-Ethoxy-6-nitro-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 75 | nih.gov |

A classic and foundational method for the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones involves the treatment of anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). mdpi.comnih.gov Pyridine serves as both a catalyst and a base to neutralize the hydrogen chloride gas generated during the reaction. The reaction proceeds through an initial acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization to form the oxazinone ring.

Typically, the reaction is carried out by refluxing the reactants in pyridine for several hours. The use of two equivalents of the acid chloride can lead to high yields of the desired product. uomosul.edu.iq One equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then cyclizes. uomosul.edu.iq This method is particularly effective for preparing 2-aryl substituted derivatives. nih.gov

Table 2: Pyridine-Catalyzed Synthesis of 2-Substituted-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones

| Anthranilic Acid | Acyl Chloride | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | Benzoyl chloride (2 equiv.) | Pyridine, reflux | 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | >90 | nih.gov |

| Anthranilic acid | Terephthaloyl chloride | Pyridine, reflux, 6-8h | 2,2'-(1,4-Phenylene)bis(4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one) | 70-85 |

A one-pot synthesis of 2-substituted-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones can be achieved through a copper(I)-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids. mdpi.com This method proceeds under mild conditions and offers a broad substrate scope, accommodating various alkyl, aryl, and heteroaryl α-keto acids. mdpi.comresearchgate.net The reaction is believed to proceed via an amidation process. mdpi.com

The presence of electron-withdrawing groups, such as a nitro group, on the anthranilic acid has been observed to result in lower yields. mdpi.com Copper(I) chloride (CuCl) is a commonly used catalyst for this transformation. mdpi.comresearchgate.net

Table 3: Copper(I)-Catalyzed Decarboxylative Coupling for 4H-Benzo[d] Current time information in Bangalore, IN.oxazin-4-one Synthesis

| Anthranilic Acid | α-Keto Acid | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Anthranilic acid | Phenylglyoxylic acid | CuCl | Mild | 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | up to 87 | mdpi.com |

| 5-Nitroanthranilic acid | Phenylglyoxylic acid | CuCl | Mild | 6-Nitro-2-phenyl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 51 | mdpi.com |

A transition-metal-free approach for the synthesis of 2-aminobenzoxazin-4-ones involves an iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of anthranilic acids with isocyanides. nih.govresearchgate.net This method leverages green oxidative conditions and the utility of isocyanides as C1 building blocks. nih.gov The reaction proceeds under mild conditions and provides access to a diverse range of 2-aminobenzoxazin-4-ones. nih.govresearchgate.net While primary isocyanides generally give good yields, secondary, tertiary, and aromatic isocyanides tend to result in moderate yields. nih.gov

Table 4: I₂/TBHP-Mediated Synthesis of 2-Aminobenzoxazin-4-ones

| Anthranilic Acid Derivative | Isocyanide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | tert-Butyl isocyanide | I₂/TBHP, mild | 2-(tert-Butylamino)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | Good | nih.gov |

| Anthranilic acid | Various primary isocyanides | I₂/TBHP, mild | 2-(Alkyl/arylamino)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | Moderate to excellent | researchgate.net |

The synthesis of 2-aminobenzoxazinones can also be accomplished through a palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides. nih.govacs.org This method expands the utility of isocyanides in palladium catalysis beyond the synthesis of amidines. nih.gov The reaction is notable as it successfully proceeds despite the potential for undesired decarboxylative pathways and the susceptibility of the product to nucleophilic attack. nih.govacs.org This protocol underscores the broad potential of oxidative coupling reactions involving bisnucleophiles and isocyanides. acs.org For a broader range of isocyanides beyond tert-butyl isocyanide, modified conditions using Pd(OAc)₂ in dioxane at 100°C have been successfully applied. nih.gov

Table 5: Palladium-Catalyzed Aerobic Oxidative Coupling for 2-Aminobenzoxazinone Synthesis

| Anthranilic Acid | Isocyanide | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | tert-Butyl isocyanide | Palladium catalyst | Aerobic, oxidative | 2-(tert-Butylamino)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | nih.govacs.org |

Cyanuric Chloride/DMF-Mediated Synthesis

A notable and efficient method for the preparation of 2-substituted-4H-3,1-benzoxazin-4-one derivatives involves the use of a mixture of cyanuric chloride (CC) and N,N-dimethylformamide (DMF). mdpi.comnih.gov This approach serves as an effective cyclodehydration reaction of N-acylated anthranilic acids. nih.gov The combination of cyanuric chloride and DMF generates an iminium cation, which facilitates the cyclization of the N-acylated anthranilic acid intermediate to form the desired benzoxazinone (B8607429) ring system. nih.gov

This one-pot synthesis is characterized by its mild reaction conditions, high yields, and simplified workup procedures, making it a preferable alternative to other methods that may require harsher conditions or more complex steps. researchgate.net For instance, the synthesis of 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives has been successfully achieved using this method under microwave irradiation, which further enhances the reaction rate and provides excellent yields. mdpi.com The process typically involves the initial preparation of an acid-amide intermediate from an anthranilic acid derivative, followed by cyclization with the CC/DMF reagent. mdpi.com

The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one exemplifies this method. It begins with the reaction of anthranilic acid with benzoyl chloride to form N-benzoyl anthranilic acid. This intermediate is then treated with cyanuric chloride in the presence of a base to yield the final product. mdpi.com This methodology has proven to be a versatile and practical route for accessing a variety of 2-substituted 4H-3,1-benzoxazin-4-ones. researchgate.net

Table 1: Examples of Cyanuric Chloride/DMF-Mediated Synthesis

| Starting Material (N-Acyl Anthranilic Acid) | Product | Yield (%) | Reference |

| 2,2′-[1,4-Phenylene-bis(carbonylimino)]dibenzoic Acid | 2,2′-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) | 88 | mdpi.com |

| N-Benzoyl Anthranilic Acid | 2-Phenyl-4H-3,1-benzoxazin-4-one | 67.8 | mdpi.com |

| N-Acylanthranilic Acids | 2-Substituted 4H-3,1-benzoxazin-4-one derivatives | High | researchgate.net |

Condensation with 4-Arylidene-2-phenyl-5-(4H)-oxazolones

The reaction between anthranilic acid and 4-arylidene-2-phenyl-5-(4H)-oxazolones presents a pathway to certain benzoxazinone derivatives. uomosul.edu.iq This reaction is a notable example of how the oxazolone (B7731731) ring can act as a synthon for constructing other heterocyclic systems. The process involves the ring opening of the oxazolone by the amino group of anthranilic acid, followed by subsequent cyclization to form the 1,3-oxazin-4-one ring. researchgate.net The specific structure of the resulting benzoxazinone derivative is dependent on the substituents present on the arylidene group of the oxazolone. uomosul.edu.iq

Reaction with 2-Aminothiophenol (B119425)

The interaction of 4H-3,1-benzoxazin-4-ones with bifunctional nucleophiles like 2-aminothiophenol can lead to the formation of different heterocyclic products. For instance, the reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with 2-aminothiophenol can result in the formation of benzothiazepinones and an open condensation product. researchgate.net In a different context, the reaction of anthranilic acid with 2-aminothiophenol in the presence of a triphenylphosphate-pyridine mixture has been reported to yield a mixture of 2-phenyl-3,1-(4H)benzoxazin-4-one and 2-phenylbenzothiazole. uomosul.edu.iq This outcome highlights the competitive nature of the nucleophilic attack by the amino and thiol groups of 2-aminothiophenol.

Reaction with (Benzamido)acetyl Chloride

The synthesis of specific 4H-3,1-benzoxazin-4-one derivatives can be achieved through the reaction of substituted anthranilic acids with (benzamido)acetyl chloride, which is derived from hippuric acid. uomosul.edu.iq This method involves the acylation of the amino group of the anthranilic acid by the acid chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. The reaction has been shown to be effective for both unsubstituted and substituted anthranilic acids, such as those containing a bromine substituent. uomosul.edu.iq

Sequential Acylation and Esterification from Succinic Anhydride

A multi-step synthesis starting from succinic anhydride provides a route to 2-substituted 4H-1,3-benzoxazin-4-one derivatives. The process begins with the acylation of anthranilic acid with succinic anhydride, which forms the corresponding N-acylated dicarboxylic acid. uomosul.edu.iqekb.eg This intermediate is then subjected to esterification, for instance with methanol, followed by cyclization upon refluxing in acetic anhydride. uomosul.edu.iq This sequence of reactions leads to the formation of a 3-(4-oxo-4H-benzo[d] Current time information in Bangalore, IN.diva-portal.orgoxazin-2-yl)propionic acid methyl ester derivative. uomosul.edu.iq A variation of this involves refluxing a mixture of anthranilic acid and succinic anhydride in pyridine to directly yield 3-(4-oxo-4H-benzo[d] Current time information in Bangalore, IN.diva-portal.orgoxazin-2-yl)propanoic acid. ekb.eg

Schiff Base Reactions with Benzoic Acids (Hydrogen-Bond Assisted Cyclization)

An innovative approach to synthesizing 1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-ones involves a deviation from the typical Schiff base reaction pathway. acs.org This strategy utilizes a hydrogen-bond assisted cyclization. The reaction between certain aldehydes, such as 2,3,4,5,6-pentafluorobenzaldehyde, and substituted 2-aminobenzoic acids can lead to the quantitative formation of benzoxazinones. acs.org Mechanistic studies, including low-temperature NMR and isotopic labeling, have revealed that the hemiaminal intermediate is stabilized by hydrogen bonding, which facilitates the ring-closing step to form the benzoxazinone, rather than proceeding to the formation of a Schiff base. acs.org This method is effective with 2-aminobenzoic acids bearing both electron-donating and electron-withdrawing substituents. acs.org Additionally, Schiff bases derived from 4,4'-methylenedianiline (B154101) and various aldehydes can be reacted with salicylic (B10762653) acid under microwave irradiation to produce 4,3-dihydro-1,3-oxazine-4-one derivatives. sciencescholar.ussciencescholar.us

Approaches from ortho-Halophenols and Cyanamide (B42294)

A modern and versatile method for synthesizing 2-amino-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-ones employs a palladium-catalyzed domino carbonylation–cyclization reaction of ortho-halophenols and cyanamide. diva-portal.orgnih.govresearchgate.net This one-step process offers several advantages, including the use of readily available starting materials and the ability to perform the reaction under low carbon monoxide (CO) pressure, even without the use of CO gas by employing CO-releasing agents like molybdenum hexacarbonyl (Mo(CO)₆). diva-portal.orgnih.gov

The reaction proceeds via a palladium-catalyzed carbonylative coupling of the ortho-halophenol with CO and cyanamide, followed by a spontaneous intramolecular cyclization to afford the benzoxazinone product in moderate to excellent yields. diva-portal.orgnih.gov This methodology is applicable to both ortho-iodophenols and the more challenging ortho-bromophenols. diva-portal.orgresearchgate.net The versatility of this method is further highlighted by the successful use of various CO surrogates, such as oxalyl chloride and formic acid. researchgate.net The reaction tolerates a range of functional groups on the phenol (B47542) ring, including both electron-withdrawing (e.g., nitro, chloro, bromo) and electron-donating (e.g., methyl, amino) substituents. diva-portal.org

Table 2: Synthesis of 2-Amino-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-ones from ortho-Iodophenols and Cyanamide

| ortho-Iodophenol Substituent | Product | Yield (%) | Reference |

| Unsubstituted | 2-Amino-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 76 | diva-portal.orgnih.gov |

| 4-Methyl | 2-Amino-6-methyl-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 96 | diva-portal.org |

| 4-Bromo | 2-Amino-6-bromo-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 83 | diva-portal.orgnih.gov |

| 4-(Hydroxymethyl) | 2-Amino-6-(hydroxymethyl)-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 84 | diva-portal.orgnih.gov |

| 4-Amino (Boc-protected) | tert-Butyl (2-amino-4-oxo-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-6-yl)carbamate | 64 | diva-portal.org |

Palladium-Catalyzed Carbonylation-Cyclization Domino Reactions

A prominent and efficient method for the synthesis of 2-amino-4H-1,3-benzoxazin-4-ones involves a palladium-catalyzed carbonylation-cyclization domino reaction. researchgate.netmdpi.com This approach typically utilizes ortho-halophenols and cyanamide as starting materials. researchgate.netmdpi.com The reaction proceeds through a sequence where carbon monoxide is incorporated, followed by an intramolecular cyclization to form the desired heterocyclic ring system. researchgate.net This method is valued for its ability to construct the benzoxazinone core in a single step from readily available precursors. diva-portal.org

Molybdenum hexacarbonyl (Mo(CO)₆) serves as a convenient and solid source of carbon monoxide, circumventing the need for handling gaseous CO. researchgate.netmdpi.com In a typical procedure, an ortho-iodophenol is subjected to a palladium-catalyzed carbonylative coupling with Mo(CO)₆ and cyanamide. researchgate.net This is followed by a spontaneous intramolecular cyclization, affording 2-amino-4H-1,3-benzoxazin-4-ones in moderate to excellent yields. researchgate.net The reaction conditions are generally mild, and the scope has been successfully extended to include the more challenging ortho-bromophenols. researchgate.netdiva-portal.org

The reaction often employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable ligand like Xantphos. A bridged two-chamber system can be used where CO is generated ex situ from Mo(CO)₆ in one chamber and then introduced into the reaction mixture in the other. diva-portal.org For instance, the reaction of 2-iodophenol (B132878) and cyanamide using this system at 65°C for 20 hours resulted in a 76% yield of 2-amino-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one. diva-portal.org The methodology has proven effective for both electron-rich and electron-deficient ortho-iodophenols. researchgate.netdiva-portal.org

Table 1: Palladium-Catalyzed Carbonylation-Cyclization using Mo(CO)₆

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Iodophenol | 2-Amino-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 76 |

| 2 | 2-Iodo-4-nitrophenol | 2-Amino-6-nitro-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 87 |

| 3 | 4-Bromo-2-iodophenol | 2-Amino-6-bromo-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 83 |

| 4 | 2-Bromo-4-chlorophenol | 2-Amino-6-chloro-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 40 |

| 5 | 2-Bromo-4-methylphenol | 2-Amino-6-methyl-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 46 |

Data sourced from multiple studies detailing the synthesis of 4H-1,3-benzoxazin-4-ones. researchgate.netdiva-portal.org

To further enhance the practicality and safety of the carbonylation process, various other carbon monoxide-releasing reagents have been explored as alternatives to metal carbonyls. researchgate.net These reagents offer the advantage of being solid, shelf-stable compounds that can generate CO in situ. diva-portal.org Examples of such reagents that have been successfully employed in the synthesis of 4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones include oxalyl chloride, phenyl formate (B1220265), 9-methylfluorene-9-carbonyl chloride, and formic acid. researchgate.netdiva-portal.org The use of these CO surrogates makes this synthetic strategy more appealing for broader applications. researchgate.net Benzene-1,3,5-triyl triformate (TFBen) has also been identified as an effective solid CO source. researchgate.netbeilstein-journals.org

Table 2: Evaluation of Various CO Sources

| Entry | CO Source | Yield (%) |

| 1 | Mo(CO)₆ | 76 |

| 2 | Oxalyl Chloride | 71 |

| 3 | Phenyl Formate | 68 |

| 4 | 9-Methylfluorene-9-carbonyl Chloride | 55 |

| 5 | Formic Acid | 76 |

Data represents the yield of 2-amino-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one from 2-iodophenol using different CO sources under optimized conditions. researchgate.net

Utilization of Metal Carbonyls (e.g., Mo(CO)6) as CO Source

Synthesis via Formal Condensation of Secondary Amides with Acyl Chlorides

An alternative approach to the 1,3-oxazin-4-one skeleton involves an iridium-catalyzed one-pot formal condensation of secondary amides with acyl chlorides. rsc.org This methodology has been successfully applied to the synthesis of both monocyclic and bicyclic 1,3-oxazin-4-ones. rsc.orgresearchgate.net The reaction is characterized by its good yields, broad substrate scope, and mild reaction conditions. rsc.org For example, the reaction of secondary amides with adipoyl chloride or pimeloyl chloride provides access to bicyclic systems like 2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-ones and 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones, respectively. rsc.org The method is also compatible with simpler acyl chlorides such as acetyl chloride and phenylacetyl chloride for the synthesis of monocyclic derivatives. rsc.org

Routes from 2,2-Diazidobenzofuran-3(2H)-ones and N-Formyl Amines (m-CPBA Mediated)

A novel one-pot synthesis of 2-amino-substituted 4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones has been developed starting from 2,2-diazidobenzofuran-3(2H)-ones and N-formyl amines. researchgate.netresearchgate.net This reaction is mediated by meta-chloroperoxybenzoic acid (m-CPBA) and proceeds at elevated temperatures (100 °C) to give the desired products in moderate to good yields. researchgate.netresearchgate.net For instance, reacting substituted 2,2-diazidobenzofuran-3(2H)-ones with N,N-dimethylformamide (DMF), N-formylmorpholine, or N-formylpiperidine furnishes the corresponding 2-(dimethylamino)-, 2-morpholino-, or 2-(piperidin-1-yl)-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones. researchgate.net This method represents a new pathway to access the 4H-1,3-benzoxazin-4-one skeleton. researchgate.net

Preparation from Schiff Bases and Salicylic Acid (Microwave Irradiation)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A series of Schiff bases have been synthesized under microwave irradiation by condensing amines with aldehydes. While the direct synthesis of 4H-1,3-oxazin-4-ones from Schiff bases and salicylic acid under microwave irradiation is a plausible synthetic route, specific examples and detailed research findings for this exact transformation are less commonly reported compared to other methods for this heterocycle. However, the general utility of microwave irradiation in synthesizing heterocyclic compounds, including various oxazine (B8389632) derivatives, is well-established. tsijournals.comarkat-usa.org For example, a one-pot synthesis of 4H-benzo researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones from isatoic anhydrides has been achieved using microwave irradiation over basic alumina (B75360), significantly reducing reaction times. tsijournals.com

Intramolecular O-Arylation for Fused Systems (e.g., Pyrido[e]Current time information in Bangalore, IN.nih.govoxazin-4-ones)

A notable and efficient method for constructing fused 4H-1,3-oxazin-4-one systems, specifically 2-substituted 4H-pyrido[e] Current time information in Bangalore, IN.nih.govoxazin-4-ones, is through an intramolecular O-arylation reaction. nih.govresearchgate.net This approach utilizes N-aroyl- and N-heteroaroyl-(iso)nicotinamides as precursors. nih.gov The reaction is effectively promoted by microwave irradiation, leading to good to excellent yields of the desired fused heterocyclic compounds. nih.govresearchgate.net This methodology has demonstrated broad applicability, with successful synthesis of twenty-four different examples featuring various substituents at the 2-position and different nitrogen placements within the pyridine ring. nih.govresearchgate.net

The process involves the cyclization of the N-aroyl-(iso)nicotinamide precursor, where the oxygen atom of the amide attacks the pyridine ring, displacing a halogen atom to form the oxazinone ring. This intramolecular O-arylation provides a rapid and effective route to a novel series of bicyclic heteroaromatic compounds. nih.govresearchgate.net Further transformations of these products can lead to other important heterocyclic structures, such as 2-hydroxypyridyl-substituted 1,2,4-triazoles and 1,2,4-oxazinones. nih.gov

Table 1: Examples of 2-Substituted 4H-pyrido[e] Current time information in Bangalore, IN.nih.govoxazin-4-ones Synthesized via Intramolecular O-Arylation

| Precursor | Substituent at C-2 | Nitrogen Position in Pyridine Ring | Product |

|---|---|---|---|

| N-Aroyl-(iso)nicotinamide | Various aryl groups | 3 | 2-Aryl-4H-pyrido[3,2-e] Current time information in Bangalore, IN.nih.govoxazin-4-one |

| N-Aroyl-(iso)nicotinamide | Various aryl groups | 4 | 2-Aryl-4H-pyrido[4,3-e] Current time information in Bangalore, IN.nih.govoxazin-4-one |

| N-Heteroaroyl-(iso)nicotinamide | Various heteroaryl groups | 2 | 2-Heteroaryl-4H-pyrido[2,3-e] Current time information in Bangalore, IN.nih.govoxazin-4-one |

Ring Formation from o-Halogenbenzoylurea

An environmentally friendly and efficient protocol for the synthesis of 4H-1,3-benzoxazin-4-ones involves the ring formation from o-halogenbenzoylurea. researchgate.net This method proceeds under alkaline conditions, utilizing potassium carbonate (K2CO3) as the base. researchgate.net The reaction's success is notably influenced by the electronic nature of the substituents on the phenyl ring of the starting material. researchgate.net Specifically, the presence of electron-withdrawing groups on the phenyl ring is beneficial for this heterocyclization process. researchgate.net This suggests that the nucleophilicity of the phenoxide formed under the basic conditions is a key factor in the efficiency of the cyclization. diva-portal.org

Table 2: Influence of Substituents on the Ring Formation of o-Halogenbenzoylurea

| Substituent on Phenyl Ring | Electronic Effect | Reaction Outcome |

|---|---|---|

| Electron-withdrawing group | Enhances electrophilicity of the carbonyl carbon | Favorable for heterocyclization |

| Electron-donating group | Reduces electrophilicity of the carbonyl carbon | Less favorable for heterocyclization |

Ring Expansion Methodologies

An effective method for synthesizing 4H-1,3-oxazines is through the ring expansion of isoxazoles mediated by rhodium carbenoids. nih.govnih.gov This transformation has been shown to produce a range of 4H-1,3-oxazines in yields from 47% to 96%. nih.gov The reaction is believed to proceed through the formation of ylide intermediates. nih.gov These intermediates can then undergo a 1,2-shift to expand the ring or open to form 3-imino-2-en-1-ones, which subsequently undergo a 6π electrocyclization to yield the final 4H-1,3-oxazine product. nih.gov The reaction is compatible with various functionalities on the isoxazole (B147169) ring, including siloxy, halo, and ester groups. nih.gov

Table 3: Synthesis of 4H-1,3-Oxazines from Isoxazoles and Rhodium Carbenoids

| Isoxazole Substrate | Carbenoid Source | Product | Yield (%) |

|---|---|---|---|

| 3,5-Dimethylisoxazole | Methyl phenyldiazoacetate | 2-(Methoxycarbonyl)-2,6-dimethyl-4H-1,3-oxazin-4-one | High |

| Isoxazole with siloxy group | Methyl phenyldiazoacetate | Corresponding 4H-1,3-oxazine | 67-96 |

| Isoxazole with halo group | Methyl phenyldiazoacetate | Corresponding 4H-1,3-oxazine | 67-96 |

| Isoxazole with ester group | Methyl phenyldiazoacetate | Corresponding 4H-1,3-oxazine | 67-96 |

Cycloaddition Reactions in this compound Synthesis

The cycloaddition of trichloroacetyl isocyanate to ketenimines provides a pathway to this compound derivatives. researchgate.netcapes.gov.br The reaction of perchlorobutenyne with primary aliphatic amines initially forms ketenimines. researchgate.net The stability of these ketenimines increases with the steric bulk of the amino group, allowing for the isolation of some derivatives in pure form. researchgate.net The subsequent cycloaddition reaction of these ketenimines with trichloroacetyl isocyanate, followed by tautomerization, yields the this compound structure. researchgate.net

Aza-Diels-Alder reactions involving α-oxoketenes and 1-azadienes represent a versatile method for constructing 4H-1,3-oxazin-4-ones. researchgate.netmdpi.com In these reactions, the α-oxoketenes, often generated in situ from the thermal Wolff rearrangement of 2-diazo-1,3-diketones, typically act as 4π reaction partners (1-oxadienes). researchgate.netmdpi.com The 1-azadienes, in turn, serve as the 2π partners. researchgate.net However, the periselectivity of this reaction can be influenced by the specific structures of the α-oxoketene and the 1-azadiene, as well as the reaction conditions such as temperature and time. researchgate.netmdpi.com Under certain conditions, an alternative reaction pathway can occur where the 1-azadiene acts as the 4π partner and the C=C bond of the ketene (B1206846) acts as the 2π partner, leading to hydropyridin-2-ones. mdpi.com Computational studies have suggested that the formation of 1,3-oxazin-4-ones is often under kinetic control, while the formation of the alternative hydropyridin-4-ones can be thermodynamically favored in some cases. researchgate.netresearchgate.net

Table 4: Periselectivity in Aza-Diels-Alder Reactions of α-Oxoketenes and 1-Azadienes

| α-Oxoketene Reacts As | 1-Azadiene Reacts As | Product | Control |

|---|---|---|---|

| 4π partner (1-oxadiene) | 2π partner (C=N bond) | 1,3-Oxazin-4-one | Kinetic |

| 2π partner (C=C bond) | 4π partner | Hydropyridin-2-one | Thermodynamic |

Hetero-Diels-Alder Reactions of 4-Acyl-1H-pyrrole-2,3-diones with Cyanamides (via Decarbonylation to Ketenes)

A versatile approach to synthesizing skeletally diverse 4H-1,3-oxazines involves the hetero-Diels-Alder (HDA) reaction. grafiati.commdpi.com Specifically, 4-acyl-1H-pyrrole-2,3-diones that are fused at the [e]-side with a heterocyclic moiety serve as effective platforms for this strategy. grafiati.commdpi.com These starting materials can react as oxa-dienes with dienophiles, such as cyanamides, to form tetracyclic alkaloid-like 4H-1,3-oxazines. grafiati.comnih.gov

A key feature of this methodology is the propensity of the fused 4-acyl-1H-pyrrole-2,3-diones to undergo decarbonylation at elevated temperatures (above approximately 140 °C). mdpi.comresearchgate.net This thermal process generates highly reactive acyl(imidoyl)ketenes. mdpi.comresearchgate.net These ketene intermediates are bidentate heterodienes, capable of participating in HDA reactions with various heterodienophiles. mdpi.com

The reaction between fused 4-acyl-1H-pyrrole-2,3-diones and cyanamides can be controlled by temperature. For instance, the reaction of FPD 1a with cyanamide 2a in acetonitrile (B52724) at room temperature proceeds very slowly. researchgate.net However, increasing the temperature to 95 °C leads to a smooth reaction and affords the desired tetracyclic 4H-1,3-oxazine in a high isolated yield of 85%. researchgate.net This method has been successfully applied to a range of fused 4-acyl-1H-pyrrole-2,3-diones and cyanamides, yielding various quinoxaline (B1680401) derivatives. researchgate.net

This dual reactivity—direct cycloaddition as an oxa-diene and cycloaddition after decarbonylation to a ketene—allows for a divergent approach to a variety of 4H-1,3-oxazine structures, which are of significant interest for drug discovery due to their potential inhibitory activities against anticancer targets. grafiati.commdpi.comnih.gov

Advanced Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and efficient pathways for the construction of the this compound ring system, often providing access to derivatives that are difficult to prepare by other means.

Cu(I)-Catalyzed One-Pot Cascade Reactions (e.g., from 2-(o-Bromophenoxy)acyl Chlorides)

A facile and efficient one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-one derivatives, a related class of compounds, has been achieved through a copper(I)-catalyzed cascade reaction. arkat-usa.orgresearchgate.net This method involves the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by an intramolecular C-N bond coupling catalyzed by Cu(I). arkat-usa.orgresearchgate.net The starting 2-(o-haloaryloxy)acyl chlorides can be conveniently prepared and used directly without purification. arkat-usa.org

This protocol has been optimized for various parameters, including the choice of ligand, base, and solvent. The use of 1,10-phenanthroline (B135089) as a ligand with cesium carbonate (Cs₂CO₃) as the base in dioxane was found to be a highly effective system. ijsr.net The reaction is compatible with a wide range of substituents on both the acyl chloride and the primary amine, allowing for the convenient introduction of diversity at the 4-position of the resulting benzoxazinone ring. arkat-usa.org Good to excellent yields have been reported for a variety of substrates. arkat-usa.orgresearchgate.net While 2-(o-iodophenoxy)acyl chlorides react readily, the protocol has also been successfully extended to the more economical and accessible 2-(o-bromophenoxy)acyl chlorides. researchgate.net

| Catalyst System | Base | Solvent | Temperature | Yield Range | Ref |

| CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 90-100 °C | Good to Excellent | researchgate.netijsr.net |

| CuI / 1,10-Phenanthroline | K₂CO₃ | Dioxane | 85 °C | Moderate | researchgate.net |

Palladium-Catalyzed CO-Free Carbonylative Synthesis (using Benzene-1,3,5-Triyl Triformate)

A significant advancement in the synthesis of 4H-benzo[d] nih.govoxazin-4-ones is the development of a palladium-catalyzed carbonylative synthesis that avoids the use of toxic and flammable carbon monoxide (CO) gas. nih.govresearchgate.net This method employs benzene-1,3,5-triyl triformate (TFBen) as a stable, solid CO surrogate. nih.govresearchgate.net The reaction involves the cross-coupling of readily available N-(ortho-bromoaryl)amides with TFBen. researchgate.net

This procedure demonstrates excellent functional group tolerance and has been used to construct 4H-benzo[d] nih.govoxazin-4-ones that are part of natural products and drugs. nih.gov The reaction proceeds under mild conditions and provides good to excellent yields of the desired products. researchgate.net An additive-controlled divergent synthesis has also been reported, where the use of aluminum chloride (AlCl₃) as an additive leads to the formation of indoles, while acetic acid (AcOH) as the additive directs the reaction towards 4H-benzo[d] nih.govoxazines from 2-alkynylanilines and benzyl (B1604629) chlorides. acs.org

Another CO surrogate, 2,4,6-trichlorophenyl formate (TCPF), has also been utilized in palladium-catalyzed carbonylations of (hetero)aryl bromides, highlighting the utility of solid CO sources in synthesizing important chemical structures. jst.go.jp

BF3·OEt2-Mediated Cascade Synthesis

Boron trifluoride etherate (BF₃·OEt₂) has been employed as a mediator in a cascade synthesis of 4H-3,1-benzoxazine derivatives. nih.gov This methodology utilizes 2-azidobenzaldehydes and homoallylic alcohols as starting materials. nih.gov The reaction proceeds in moderate to good yields and is proposed to occur via a retro-Prins reaction, followed by a nucleophilic attack by the azide (B81097) group, subsequent elimination of nitrogen, and a final proton elimination step. nih.gov The resulting benzoxazine (B1645224) derivatives have been further functionalized, for example, through click reactions to synthesize triazole compounds. nih.gov BF₃·OEt₂ has also been used in other complex cascade reactions to form various fused heterocyclic systems. rsc.orgnih.gov

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for synthesizing heterocyclic compounds by avoiding the need for chemical oxidants. An unprecedented electrochemical aromatic C–H oxygenation has been reported for the synthesis of 4H-1,3-benzoxazines from easily accessible N-benzylamides. acs.org This oxidative cyclization is notable for being transition metal- and oxidizing reagent-free, with hydrogen gas as the only theoretical byproduct. acs.org The feasibility of adapting this reaction to an electrochemical microreactor has also been demonstrated, showcasing its potential for continuous flow synthesis. acs.org Furthermore, electrochemical methods have been explored for the synthesis of other related heterocyclic structures, such as sulfonated 4H-3,1-benzoxazines. rsc.org

Iridium-Catalyzed Intramolecular Asymmetric Allylation

Chiral 4H-3,1-benzoxazines have been synthesized through an iridium-catalyzed intramolecular asymmetric allylation of vinyl benzoxazinones. researchgate.net This method proceeds via a kinetic resolution process, affording both the chiral 4H-3,1-benzoxazine product and the recovered enantiomerically enriched starting material in high yields and excellent enantioselectivities. researchgate.net The development of chiral cyclic phosphoramidite (B1245037) ligands has been crucial in promoting the reactivity and enantioselectivity of the iridium catalyst. rsc.org This asymmetric allylic substitution has also been applied to the synthesis of other N,O-heterocycles like oxazolines and oxazines, demonstrating the versatility of this approach for creating chiral molecules. rsc.org The resulting products, featuring a terminal double bond, are amenable to further synthetic transformations. rsc.org

| Catalyst System | Ligand Type | Process | Outcome | Ref |

| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Intramolecular Asymmetric Allylation / Kinetic Resolution | Chiral 4H-3,1-benzoxazines and recovered starting material with high ee | researchgate.net |

| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Intramolecular Asymmetric Amidation | Chiral oxazolines and oxazines with high ee | rsc.org |

Additive-Controlled Divergent Synthesis

A notable advancement in the synthesis of oxazine derivatives is the development of additive-controlled divergent synthetic methods. These strategies allow for the selective formation of different products from the same set of starting materials by simply changing an additive. A prominent example is the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and benzyl chlorides. acs.orgresearchgate.net This reaction can be directed to produce either indole (B1671886) derivatives or 4H-benzo[d] nih.govCurrent time information in Bangalore, IN.oxazine derivatives through the careful selection of an acidic additive. acs.orgresearchgate.net

In this synthetic approach, 2-alkynylanilines react with benzyl chlorides in the presence of a palladium catalyst and a carbon monoxide source, such as benzene-1,3,5-triyl triformate (TFBen). acs.orgresearchgate.net The course of the reaction is then dictated by the additive employed.

Synthesis of 4H-Benzo[d] nih.govCurrent time information in Bangalore, IN.oxazines: When acetic acid (AcOH) is used as the additive, the reaction favors the formation of 4H-benzo[d] nih.govCurrent time information in Bangalore, IN.oxazine derivatives in moderate yields. acs.orgresearchgate.net

Synthesis of Indoles: Conversely, the use of aluminum chloride (AlCl₃) as the additive steers the reaction towards the synthesis of various indole derivatives in high yields. acs.orgresearchgate.net

The divergent outcome is attributed to the different roles these additives play in the reaction mechanism. It is proposed that the reaction proceeds through a common intermediate, and the additive influences the subsequent cyclization pathway.

The table below summarizes the effect of the additive on the product outcome in the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and benzyl chlorides.

| Starting Materials | Catalyst System | Additive | Major Product | Reference(s) |

| 2-Alkynylaniline, Benzyl Chloride | Pd(OAc)₂, TFBen | Acetic Acid (AcOH) | 4H-Benzo[d] nih.govCurrent time information in Bangalore, IN.oxazine | acs.org, researchgate.net |

| 2-Alkynylaniline, Benzyl Chloride | Pd(OAc)₂, TFBen | Aluminum Chloride (AlCl₃) | Indole | acs.org, researchgate.net |

This additive-controlled divergent synthesis represents a powerful tool for generating molecular diversity from common precursors, showcasing the subtlety and power of catalytic control in modern organic synthesis.

Chemical Reactivity and Transformations of 4h 1,3 Oxazin 4 One

Nucleophilic Reactions

The electrophilic nature of the carbon atoms in the 4H-1,3-oxazin-4-one ring, especially at the C-2 and C-4 positions, makes it a prime target for nucleophilic attack. This section explores the reactivity of this heterocyclic system towards nitrogen and oxygen nucleophiles.

Nitrogen-containing nucleophiles readily react with 4H-1,3-oxazin-4-ones, leading to a range of heterocyclic products through ring-opening and recyclization pathways.

The reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine (B178648) and its derivatives serves as a powerful method for synthesizing various five-membered heterocyclic compounds. thieme-connect.de The initial step of the reaction involves a nucleophilic attack by the primary amino group of the hydrazine derivative on the C-2 carbon of the oxazinone ring. This attack leads to the cleavage of the C-2-O bond and the opening of the oxazinone ring. thieme-connect.de

With hydrazine and phenylhydrazine (B124118), the open-chain intermediate undergoes a subsequent intramolecular cyclization. This recyclization involves the second nitrogen atom of the hydrazine attacking the carbonyl carbon atom of the intermediate, followed by the elimination of a water molecule to yield 1,2,4-triazole-5-acetic acid esters. thieme-connect.de For instance, the reaction of 6-methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one with hydrazine in ethanol (B145695) at room temperature is completed within an hour, affording the corresponding triazole in high yield. thieme-connect.de Phenylhydrazine, being a less nucleophilic reagent, reacts at a slower rate, typically requiring elevated temperatures. thieme-connect.de

The reaction with N,N-dimethylhydrazine follows a different pathway. While the initial ring-opening step is similar, the subsequent cyclization and elimination process are distinct. The intermediate formed from the attack of N,N-dimethylhydrazine undergoes an intramolecular cyclization with the elimination of dimethylamine (B145610), leading to the formation of 2-substituted 4-hydroxyimidazole-5-carboxylates. thieme-connect.de

As mentioned, the reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine and phenylhydrazine provides a direct route to 1,2,4-triazole-5-acetic acid esters. thieme-connect.de This transformation highlights the utility of the oxazinone ring as a synthon for the construction of the triazole core. The reaction conditions can be tuned based on the nucleophilicity of the hydrazine derivative. For example, hydrazine reacts efficiently at room temperature, while phenylhydrazine often requires heating to achieve good yields of the triazole products. thieme-connect.de The yields of the resulting 1,2,4-triazoles are generally good, ranging from 60-90%. thieme-connect.de

| This compound Derivative | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one | Hydrazine | Ethanol, Room Temperature, 1 h | Methyl [3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate | 90 | thieme-connect.de |

| 6-Methoxy-2-phenyl-4H-1,3-oxazin-4-one | Phenylhydrazine | Benzene (B151609), Reflux, 7-8 h | Methyl [1,3-diphenyl-1H-1,2,4-triazol-5-yl]acetate | 73 | thieme-connect.de |

The reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with N,N-dimethylhydrazine provides a novel route to 2-substituted 4-hydroxyimidazole-5-carboxylates. thieme-connect.de This outcome is in contrast to the reaction with hydrazine and phenylhydrazine, which yield triazoles. The proposed mechanism involves the cleavage of the oxazine (B8389632) ring by N,N-dimethylhydrazine to form an open-chain intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of dimethylamine to afford the final imidazole (B134444) product. thieme-connect.de The reaction is typically carried out in ethanol or a mixture of benzene and ethanol at room temperature over a period of 20 hours, with yields ranging from 50-64%. thieme-connect.de

| This compound Derivative | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-2-phenyl-4H-1,3-oxazin-4-one | N,N-Dimethylhydrazine | Ethanol, Room Temperature, 20 h | Methyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate | 64 | thieme-connect.de |

| 6-Ethoxy-2-(4-chlorophenyl)-4H-1,3-oxazin-4-one | N,N-Dimethylhydrazine | Benzene-Ethanol, Room Temperature, 20 h | Ethyl 2-(4-chlorophenyl)-4-hydroxy-1H-imidazole-5-carboxylate | 50 | thieme-connect.de |

The reaction of 4H-1,3-oxazin-4-ones, particularly benzoxazinones, with various amines leads to the formation of quinazolinone derivatives. mdpi.comnih.gov This transformation is a widely used method for the synthesis of this important class of heterocyclic compounds. The reaction proceeds through the nucleophilic attack of the amine on the C-4 carbonyl carbon of the oxazinone ring, leading to ring opening. Subsequent recyclization through the elimination of a molecule of water affords the corresponding 3-substituted quinazolin-4(3H)-one. mdpi.comresearchgate.net A variety of amines, including aromatic and aliphatic amines, can be employed in this reaction. researchgate.netarkat-usa.org For instance, reacting 2-methyl-4H-benzo[d] thieme-connect.denih.govoxazin-4-one with different amines is a common route to produce various 2,3-disubstituted quinazolin-4(3H)-ones. Similarly, 2-chloromethyl-4H-benzo[d] thieme-connect.denih.govoxazin-4-one reacts with aromatic amines to yield 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones. arkat-usa.org

4H-1,3-Oxazin-4-ones also exhibit reactivity towards oxygen nucleophiles such as alcohols. For example, 6,8-dibromo-2-ethyl-4H-benzo[d] thieme-connect.denih.govoxazin-4-one reacts with ethanol to yield an ethyl benzoate (B1203000) derivative. nih.gov The reaction of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones with a range of alcohols, including methanol, proceeds smoothly under microwave irradiation to form the corresponding N-acetyl-anthranilates. researchgate.net This reaction essentially involves the alcoholysis of the oxazinone ring.

Reactivity towards Oxygen Nucleophiles (e.g., Ethanol, Methanol)

Ring Opening to Ester Derivatives (e.g., Ethyl Benzoate)

The oxazinone ring is susceptible to nucleophilic attack by alcohols, leading to cleavage of the acyl-oxygen bond and subsequent ring opening to form ester derivatives. This transformation, often referred to as alcoholysis or ethanolysis, typically occurs at the C-4 carbonyl position, which is a highly reactive acyl moiety.

In a notable example, the reaction of 6,8-Dibromo-2-ethyl-4H-benzo[d] ptfarm.plnih.govoxazin-4-one with ethanol results in the formation of the corresponding ethyl 2-amino-3,5-dibromobenzoate derivative. ptfarm.plnih.gov This reaction proceeds via nucleophilic attack of the ethanol oxygen on the C-4 carbonyl carbon. Similarly, the ethanolysis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one using sodium ethoxide in ethanol yields the corresponding ethyl N-acyl anthranilate derivative. acs.org This demonstrates the general susceptibility of the C4-O bond to cleavage by alkoxides, leading to stable ester products.

Table 1: Examples of Ring Opening to Ester Derivatives

| Starting Oxazinone | Reagent | Product | Reference |

|---|---|---|---|

| 6,8-Dibromo-2-ethyl-4H-benzo[d] ptfarm.plnih.govoxazin-4-one | Ethanol | Ethyl 2-(propionamido)-3,5-dibromobenzoate | ptfarm.pl |

Hydrolysis Reactions

This compound derivatives are sensitive to hydrolysis, readily breaking down in the presence of water to revert to their parent anthranilic acid derivatives. The rate and mechanism of this ring cleavage are highly dependent on the pH of the medium.

Studies on 1,2-dihydro-3,1-benzoxazin-4-one and related pyridyloxazinone derivatives have shown that these compounds are rapidly hydrolyzed under near-neutral conditions. jst.go.jp The majority of these potential prodrugs are particularly unstable between pH 4.0 and 8.0, exhibiting half-lives of less than 50 minutes at 20°C. jst.go.jp This lability is attributed to nucleophilic attack by water on the electrophilic centers of the oxazinone ring.

Mechanistic investigations using O18-enriched water have revealed that nucleophilic attack can occur at both the C-2 and C-4 positions of the benzoxazinone (B8607429) ring. jst.go.jp The preferred site of attack is influenced by the nature and position of substituents on the molecule. jst.go.jp For instance, alkaline hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones demonstrates that the reaction pathway is dictated by the electronic properties of the substituent on the 2-aryl group. jst.go.jp

Electrophilic Reactions

While the oxazinone ring itself is generally electron-deficient, certain positions on substituted derivatives can exhibit nucleophilic character. For instance, the methyl group at the C-2 position can be activated for condensation reactions with carbon electrophiles like aldehydes.

Research has shown that 6,8-dibromo-2-ethyl-4H-benzo[d] ptfarm.plnih.govoxazin-4-one reacts with benzaldehyde (B42025) derivatives. ptfarm.plnih.gov This type of reaction typically involves the formation of a new carbon-carbon bond, leading to more complex benzoxazinone structures. ptfarm.plnih.gov This reactivity highlights the ability of substituents on the oxazinone core to act as nucleophilic handles for further functionalization.

For benzofused 4H-1,3-oxazin-4-ones, the attached aromatic ring can undergo electrophilic substitution reactions, provided it is not deactivated by strongly electron-withdrawing groups. Halogenation, particularly bromination, is a common example of this transformation.

The introduction of bromine atoms onto the benzoxazinone scaffold can be achieved through electrophilic aromatic substitution using standard brominating agents. For example, the treatment of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with bromine in acetic acid leads to the formation of a dibromoanthranilic acid derivative, indicating that bromination of the aromatic ring occurs, albeit with subsequent ring opening under these specific conditions. acs.org The general mechanism follows the standard pathway for electrophilic aromatic substitution, where the electrophile (Br+) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity.

Reactivity towards Carbon Electrophiles (e.g., Benzaldehyde Derivatives)

Ring Transformations and Rearrangements

The this compound ring can serve as a synthon for the construction of other heterocyclic systems, most notably pyridone derivatives. These transformations often involve the reaction of the oxazinone with a suitable three-carbon synthon, leading to the incorporation of a new nitrogen-containing ring.

A key method for this conversion involves the reaction of 6-methyl-2-phenyl-4H-1,3-oxazin-4-one with active methylene (B1212753) compounds such as ethyl acetoacetate (B1235776) or acetylacetone. These reactions result in the formation of 3-acetylpyridone derivatives. The mechanism involves the active methylene compound acting as a nucleophile, attacking the oxazinone ring, and leading to a ring-opening and subsequent re-cyclization sequence to form the more stable pyridone ring. Another study demonstrated that heating 2,2,6-trimethyl-1,3-dioxin-4-one (a related precursor) with N-(1-phenylethylidene)aniline yielded 6-methyl-1,2-diphenyl-4-(1H)-pyridone. These reactions showcase the utility of oxazinones as precursors for constructing highly substituted pyridone frameworks.

Conversion to Pyridone Derivatives

Reactions with Active Methylene Compounds

The reaction of 4H-1,3-oxazin-4-ones with carbanions generated from active methylene compounds typically proceeds via an initial nucleophilic attack on the C-2 or C-4 position of the oxazinone ring, leading to ring-opening. Subsequent intramolecular cyclization and rearrangement afford a variety of heterocyclic products, most notably substituted pyridones and their fused analogues, quinolines. researchgate.netmdpi.comorganic-chemistry.org

For instance, 6-methyl-2-phenyl-4H-1,3-oxazin-4-one reacts with a range of active methylene compounds in the presence of a base to yield highly substituted pyridone derivatives. mdpi.com Similarly, the reaction of 2-aryl-4H-3,1-benzoxazin-4-ones with reagents like malononitrile (B47326) or diethyl malonate leads to the formation of quinoline (B57606) derivatives. researchgate.netorganic-chemistry.org

| This compound Derivative | Active Methylene Compound | Product Type | Reference |

|---|---|---|---|

| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Diethyl Malonate | 3-Acetyl-5-ethoxy-carbonyl-4-hydroxy-6-phenyl-2(1H)-pyridone | mdpi.com |

| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Ethyl Cyanoacetate (B8463686) | 3-Acetyl-5-cyano-4-hydroxy-6-phenyl-2(1H)-pyridone | mdpi.com |

| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Acetylacetone | 3,5-Diacetyl-4-methyl-6-phenyl-2(1H)-pyridone | mdpi.com |

| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Cyclohexan-1,3-dione | 4-Acetyl-1-phenyl-6,7-dihydro-3,8-(2H,5H)-isoquinolinedione | mdpi.com |

| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Ethyl Acetoacetate | 3-Acetyl-5-ethoxycarbonyl-4-methyl-6-phenyl-2(1H)-pyridone | mdpi.com |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Benzoylacetonitrile | Quinoline Derivative | mdpi.com |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Malononitrile | Quinoline Derivative | researchgate.net |

Conversion to Pyrimidine (B1678525) Derivatives

One of the most fundamental transformations of 4H-1,3-oxazin-4-ones is their conversion into pyrimidine derivatives, particularly the fused quinazolin-4(3H)-ones. This is typically achieved by reaction with nitrogen nucleophiles such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govraco.cat The reaction involves the nucleophilic attack of ammonia at the C-4 carbonyl carbon, followed by ring opening and subsequent cyclization with the elimination of water to form the more stable pyrimidine ring. For example, 2-propyl-4H-3,1-benzoxazin-4-one can be converted to 2-propylquinazolin-4(3H)-one by heating with ammonium acetate. nih.gov Similarly, more complex structures like pyrazolo[3,4-d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-ones react with various nitrogen sources, including urea (B33335) and primary amines, to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. raco.cat

Transformations to 1,2,4-Triazoles

4H-1,3-Oxazin-4-ones serve as effective precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. This transformation is accomplished through reaction with hydrazine or its derivatives, such as phenylhydrazine. thieme-connect.demolaid.com The established mechanism involves an initial nucleophilic attack by the primary amino group of hydrazine at the C-2 position of the oxazinone ring. thieme-connect.de This leads to the cleavage of the C-O bond and opening of the ring to form an acylhydrazide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine moiety on the carbonyl carbon, followed by dehydration, yields the stable aromatic 1,2,4-triazole ring. thieme-connect.demolaid.com For example, 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones react with hydrazine hydrate (B1144303) to produce 1,2,4-triazole-5-acetic acid esters in good yields. thieme-connect.de

Transformations to 1,2,4-Oxadiazoles

The this compound scaffold can be utilized for the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles. researchgate.netresearchgate.net This conversion is generally achieved by reacting the oxazinone with an amidoxime (B1450833). In this reaction, the this compound acts as an acylating agent for the amidoxime. The process involves a condensation reaction where the nucleophilic amidoxime attacks the oxazinone, leading to ring opening and the formation of an intermediate that subsequently cyclizes and dehydrates to form the 3,5-disubstituted 1,2,4-oxadiazole ring. This method allows for the creation of 2-hydroxyphenyl or 2-hydroxypyridyl substituted 1,2,4-oxadiazoles, which are of interest in medicinal chemistry. researchgate.net

Transformations to Unsymmetrical 1,3,5-Triazines

An important synthetic application of 4H-1,3-oxazin-4-ones is their conversion into unsymmetrical 1,3,5-triazines. researchgate.netresearchgate.net This transformation occurs via a cyclocondensation reaction with amidines. researchgate.net The reaction proceeds in a single step, often under mild conditions such as room temperature or with microwave irradiation, to provide the triazine products in good yields. This method is versatile, with demonstrated applicability across various amidines and different series of 4H-pyrido Current time information in Bangalore, IN.thieme-connect.deoxazin-4-ones, leading to pyridyl-substituted 1,3,5-triazines. researchgate.net The reaction of 4H-1,3-benzoxazin-4-ones with amidines similarly yields (2-hydroxyphenyl)-substituted 1,3,5-triazines. researchgate.net

C-H Activation and Directed Functionalization (utilizing this compound as Directing Group)

In modern organic synthesis, the this compound framework, particularly in its benzofused form (4H-3,1-benzoxazin-4-one), has been identified as a highly effective native directing group for transition metal-catalyzed C-H activation and functionalization. nih.govresearchgate.net The endocyclic nitrogen atom of the heterocyclic ring acts as a coordination site for the metal catalyst, directing functionalization to the ortho position of an adjacent aryl substituent with high regioselectivity. This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of various functional groups. researchgate.net

N-Directed ortho-Halogenation

A key example of this methodology is the N-directed ortho-halogenation of 2-aryl-4H-3,1-benzoxazin-4-ones. This reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate (Pd(OAc)₂), and utilizes common halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The plausible mechanism involves the coordination of the oxazinone nitrogen to the Pd(II) catalyst, forming a cyclometalated intermediate. This five-membered palladacycle positions the catalyst in proximity to the ortho C-H bond of the 2-phenyl ring. Subsequent C-H activation, often via a concerted metalation-deprotonation pathway, forms a new Pd-C bond. The resulting Pd(II) species undergoes oxidative addition with the halogen source (e.g., NBS) to form a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) complex releases the ortho-halogenated product and regenerates the active Pd(II) catalyst, completing the catalytic cycle. organic-chemistry.org

| Substrate | Halogen Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | N-Bromosuccinimide (NBS) | Pd(OAc)₂, AgNO₃, DCE, 100 °C | 2-(2-Bromophenyl)-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | |

| 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | N-Iodosuccinimide (NIS) | Pd(OAc)₂, AgNO₃, DCE, 100 °C | 2-(2-Iodophenyl)-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | |

| 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂, AgNO₃, DCE, 100 °C | 2-(2-Fluorophenyl)-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one |

N-Directed ortho-Acetoxylation

The N-directed ortho-acetoxylation of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones is a palladium-catalyzed reaction that introduces an acetoxy group onto the ortho-position of the 2-phenyl ring. researchgate.net This transformation typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant. researchgate.net The nitrogen atom of the oxazinone ring is believed to coordinate to the palladium center, forming a palladacycle intermediate that facilitates the regioselective C-H activation at the ortho-position of the phenyl ring. researchgate.net

A variety of oxidants can be used in this reaction, with phenyliodine(III) diacetate (PhI(OAc)₂) being a common choice. researchgate.net The reaction is generally carried out in a suitable solvent, and the conditions can be optimized for different substrates. The presence of various functional groups on the benzoxazinone scaffold is often well-tolerated. researchgate.net

Detailed research findings have shown that the reaction proceeds with moderate to good yields for a range of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives. researchgate.net The reaction conditions and yields for the ortho-acetoxylation of several substrates are summarized in the table below.

| Substrate (2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivative) | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Unsubstituted | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride (B1165640) | 100 | 75 | researchgate.net |

| 6-Chloro | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride | 100 | 68 | researchgate.net |

| 6-Methyl | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride | 100 | 72 | researchgate.net |

| 7-Methoxy | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride | 100 | 65 | researchgate.net |

N-Directed ortho-Hydroxylation

Similar to ortho-acetoxylation, the nitrogen atom of the this compound ring can direct the ortho-hydroxylation of a 2-phenyl substituent. This reaction provides a direct route to phenolic derivatives. The process is often achieved through a palladium-catalyzed C-H activation, followed by the introduction of a hydroxyl group. mdpi.com

One approach to achieve ortho-hydroxylation involves a two-step sequence where an initial ortho-acetoxylation is followed by hydrolysis of the acetate group. Alternatively, direct hydroxylation methods have been developed. These methods may utilize specific oxidants and reaction conditions to favor the formation of the hydroxylated product. A review article has highlighted palladium-catalyzed chemo- and site-selective C-H acetoxylation and hydroxylation of oxobenzoxazine derivatives. mdpi.com

The reaction conditions for N-directed ortho-hydroxylation can vary, but they generally involve a palladium catalyst and a suitable hydroxylating agent or a precursor. The yields of these reactions are typically moderate to good, depending on the specific substrate and conditions employed.

| Substrate (2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivative) | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Unsubstituted | Pd(OAc)₂ | 1. PhI(OAc)₂ 2. NaOH | Acetic Anhydride, then water | 100, then reflux | 70 (overall) | researchgate.net |

| 6-Chloro | Pd(OAc)₂ | 1. PhI(OAc)₂ 2. NaOH | Acetic Anhydride, then water | 100, then reflux | 63 (overall) | researchgate.net |

N-Directed ortho-Benzoxylation

The N-directed ortho-benzoxylation of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones involves the introduction of a benzoyloxy group at the ortho-position of the 2-phenyl ring. This transformation is also typically achieved through a palladium-catalyzed C-H activation mechanism, similar to acetoxylation. mdpi.com In this case, a source of the benzoyloxy group, such as benzoic acid in the presence of an oxidant, is used.

The reaction expands the scope of functionalization, allowing for the introduction of various substituted benzoyloxy groups. The general applicability of the N-directing strategy is demonstrated by its extension to this transformation. A review has noted the application of 1,3-benzo[d]oxazin-4-ones as an N-centered directing group for C-H activation-based ortho-benzoxylation. mdpi.com

The reaction conditions and yields for ortho-benzoxylation are influenced by the nature of the benzoic acid derivative and the oxidant used.

| Substrate (2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivative) | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Unsubstituted | Pd(OAc)₂ | Benzoic Acid, (NH₄)₂S₂O₈ | DMF | 110 | 62 | mdpi.com |

| 6-Methyl | Pd(OAc)₂ | 4-Methylbenzoic Acid, (NH₄)₂S₂O₈ | DMF | 110 | 58 | mdpi.com |

Mechanistic Investigations of Reactions Involving 4h 1,3 Oxazin 4 One

Elucidation of Reaction Pathways

Schiff Base Reaction Mechanism: Role of Hemiaminal Intermediate and Hydrogen-Bond Assisted Ring-Closing

The formation of 1,3-benzoxazin-4-ones through the reaction of an amine and an aldehyde, a classic Schiff base reaction, can proceed through a pathway that deviates from the expected imine formation. researchgate.netscience.gov Mechanistic studies, including low-temperature NMR, UV-vis spectroscopy, and isotopic labeling, have revealed that the reaction can be directed towards the formation of the oxazinone ring by stabilizing a key intermediate. researchgate.netnih.gov

The initial step involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. researchgate.netjuniperpublishers.comwikipedia.org Instead of undergoing dehydration to form the Schiff base (an imine), this hemiaminal intermediate can be "arrested" or stabilized through intramolecular hydrogen bonding. researchgate.netnih.gov This stabilization facilitates a subsequent ring-closing step, where the carboxylic acid group attacks the carbon of the hemiaminal, ultimately leading to the formation of the 1,2-dihydro-4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-one structure. researchgate.net Computational models and experimental evidence support this hydrogen-bond-assisted ring-closing mechanism over the alternative pathway of in-situ imine formation followed by cyclization. researchgate.netnih.gov This strategy of manipulating weak secondary interactions to control the reaction pathway provides an alternative to traditional metal-catalyzed methods for synthesizing benzoxazinones. researchgate.netnih.gov

Key Features of the Schiff Base Reaction Mechanism:

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the amine on the aldehyde carbonyl. | Hemiaminal |

| 2 | Stabilization of the hemiaminal via intramolecular hydrogen bonding. | Hydrogen-bonded hemiaminal |

| 3 | Intramolecular attack of the carboxylic acid on the hemiaminal carbon. |

Orthoester Reaction Mechanism: Protonation, Carbocation Formation, and Iminium Ion Intermediate

The reaction of anthranilic acids with orthoesters to synthesize 4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-ones proceeds through a well-defined acid-catalyzed mechanism. mdpi.comnih.govresearchgate.net The reaction is initiated by the protonation of the orthoester, which leads to the loss of an ethanol (B145695) molecule and the formation of a stabilized carbocation. nih.govsemanticscholar.org

The amino group of the anthranilic acid then acts as a nucleophile, attacking this carbocation. nih.gov A subsequent proton exchange and the elimination of a second molecule of ethanol result in the formation of an iminium ion intermediate. nih.gov This is a critical step in the pathway towards the final heterocyclic product. The carboxylic acid portion of the molecule then undergoes intramolecular cyclization by attacking the iminium carbon. nih.gov Following another proton exchange, a dihydro product is formed. nih.gov The final step to yield the aromatic 4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-one involves the protonation of this dihydro intermediate and the elimination of a third molecule of ethanol. nih.gov

Acyl Chloride Reaction Mechanism: SN-Acyl Pathway and Base-Mediated Deprotonation

The synthesis of 2-phenyl-4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-one and its derivatives from anthranilic acid and benzoyl chloride derivatives follows a two-step mechanism involving an acyl substitution followed by cyclization. ubaya.ac.idjocpr.compjps.pk The first step is a nucleophilic acyl substitution (SN-acyl) where the amine group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride. ubaya.ac.idjocpr.compjps.pk This addition is followed by the elimination of a chloride ion to form an N-acylanthranilic acid intermediate. jocpr.com

A base, such as pyridine (B92270), plays a crucial role in this process by facilitating the deprotonation of the amine group, thereby increasing its nucleophilicity. ubaya.ac.idjocpr.com In the second step, the base abstracts a proton from the carboxylic acid moiety of the intermediate, forming a carboxylate anion. ubaya.ac.idpjps.pk This anion then acts as an intramolecular nucleophile, attacking the amide carbonyl carbon to induce cyclization and form the benzoxazine (B1645224) ring. ubaya.ac.idpjps.pk

It has also been proposed that with two equivalents of acid chloride, one mole acylates the amino group while the second reacts with the carboxylic group to form a mixed anhydride (B1165640), which then cyclizes with the loss of a molecule of acid to yield the benzoxazinone (B8607429) derivative. uomosul.edu.iq

Rhodium Carbenoid Ring Expansion Mechanism: Isoxazolium Ylide Intermediate and Subsequent Rearrangements (1,2-Shift, Ring Opening)

A novel and efficient method for the synthesis of 4H-1,3-oxazines involves the rhodium-catalyzed ring expansion of isoxazoles. nih.govnih.gov This transformation is initiated by the reaction of a rhodium carbenoid with the isoxazole (B147169). The proposed mechanism proceeds through the formation of a key isoxazolium ylide intermediate, which is generated by the nucleophilic attack of the isoxazole nitrogen onto the rhodium carbenoid. nih.govbeilstein-journals.org

From this isoxazolium ylide, two plausible pathways can lead to the ring-expanded 4H-1,3-oxazine product. nih.gov One pathway involves a direct 1,2-shift, which results in the formation of the final product. nih.gov Alternatively, the ylide can undergo a ring-opening to form a 1-oxa-5-azahexa-1,3,5-triene intermediate. nih.govbeilstein-journals.org This open-chain intermediate can then undergo a 6π-electrocyclization to furnish the 4H-1,3-oxazine ring system. beilstein-journals.org Theoretical studies suggest that these isoxazolium N-ylides are generally unstable intermediates. beilstein-journals.orgbeilstein-journals.org

Plausible Pathways from Isoxazolium Ylide Intermediate:

| Pathway | Description | Intermediate(s) |

|---|---|---|

| 1 | Direct rearrangement of the ylide. | Isoxazolium ylide |

Cycloaddition Mechanisms: Investigation of Periselectivity and Transition States (e.g., Charge-Controlled Polar Transition States, Decarbonylation Pathways)

Cycloaddition reactions provide a powerful and atom-economical strategy for the synthesis of 4H-1,3-oxazines. nih.gov The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is particularly relevant. nih.govnumberanalytics.comnumberanalytics.com In these reactions, the periselectivity, which determines which of the possible cyclic products is formed, is a critical aspect that has been investigated through both experimental and computational studies. researchgate.netmdpi.com

For instance, the reaction of acyl(imidoyl)ketenes, generated in situ from the decarbonylation of fused 4-acyl-1H-pyrrole-2,3-diones, with cyanamides proceeds as a hetero-Diels-Alder reaction where the ketene (B1206846) acts as an oxa-diene. nih.gov It is proposed that this cycloaddition occurs via a charge-controlled polar transition state. nih.gov

The competition between different pericyclic pathways, such as the formation of 1,3-oxazin-4-ones versus spiro hydropyridin-4-ones in the reaction of α-oxoketenes with N-(5-pyrazolyl)imines, has been rationalized by considering thermodynamic and kinetic control. researchgate.net In some cases, the formation of 1,3-oxazin-4-ones is kinetically controlled, while the alternative product is thermodynamically favored. researchgate.net The nature of the reactants and the reaction conditions can influence which pathway predominates. mdpi.com

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions leading to 4H-1,3-oxazin-4-ones are significantly influenced by the choice of catalysts and reagents. mdpi.comubaya.ac.idsemanticscholar.orgnih.gov

In the synthesis from anthranilic acids and orthoesters, acid catalysts such as acetic acid are crucial for promoting the reaction. nih.govresearchgate.net The reaction conditions, including the use of microwave irradiation, can also affect the outcome, with some substrates yielding the desired 4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-ones while others favor the formation of dihydro analogs, particularly when electron-withdrawing groups are present on the aromatic ring. nih.govresearchgate.net

For the reaction of anthranilic acid with acyl chlorides, a base like pyridine is essential not only to catalyze the initial acylation but also to mediate the final cyclization step through deprotonation. ubaya.ac.idjocpr.com

In the rhodium-catalyzed ring expansion of isoxazoles, the rhodium catalyst is fundamental for the generation of the reactive carbenoid intermediate that initiates the entire cascade. nih.gov Similarly, palladium catalysts are employed in carbonylative coupling reactions to construct the oxazinone ring system. mdpi.comdiva-portal.org

The use of specific reagents can also direct the reaction towards a particular outcome. For example, in the Schiff base reaction, the structure of the aldehyde can be chosen to promote the formation of a stable hemiaminal intermediate, thereby favoring the oxazinone product over the imine. researchgate.net Furthermore, dehydrating agents are often necessary in imine formation to shift the equilibrium towards the product. wikipedia.org

Examples of Catalysts and Reagents and Their Roles:

| Catalyst/Reagent | Reaction Type | Role |

|---|---|---|

| Acetic Acid | Orthoester reaction | Promotes protonation and carbocation formation nih.govresearchgate.net |

| Pyridine | Acyl chloride reaction | Base catalyst, facilitates deprotonation ubaya.ac.idjocpr.com |

| Rhodium(II) acetate (B1210297) | Ring expansion of isoxazoles | Generates rhodium carbenoid nih.govbeilstein-journals.org |

| Palladium catalysts | Carbonylative coupling | Catalyzes C-C and C-N bond formation mdpi.comdiva-portal.org |

| Dehydrating agents | Schiff base reaction | Removes water to favor imine formation wikipedia.org |

Influence of Substituents on Reactivity and Selectivity

The reactivity of the 4H-1,3-oxazin-4-one core and the selectivity of reactions involving this heterocycle are significantly governed by the nature and position of its substituents. Both electronic and steric effects play a crucial role in determining the outcomes of synthetic transformations, influencing reaction rates, product distribution, and even the viability of a particular reaction pathway. Mechanistic studies have shed light on how substituents modulate the electron density and accessibility of the reactive sites within the molecule.

Electronic Effects on Ring Formation and Stability

The electronic properties of substituents on the aromatic portion of benzoxazinones (4H-3,1-benzoxazin-4-ones) have a pronounced effect on their synthesis. In methods involving the reaction of substituted anthranilic acids with orthoesters, the electron density of the aromatic ring dictates the final product. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This electronic enrichment favors the final elimination step required to form the fully aromatic 4H-benzo[d] researchgate.netuomosul.edu.iqoxazin-4-one structure. nih.govmdpi.com